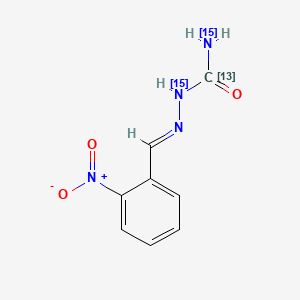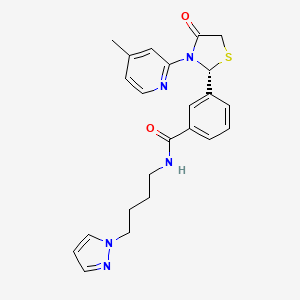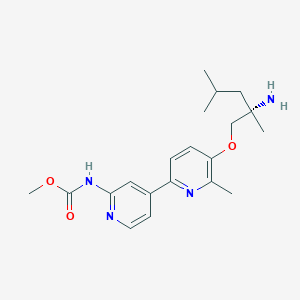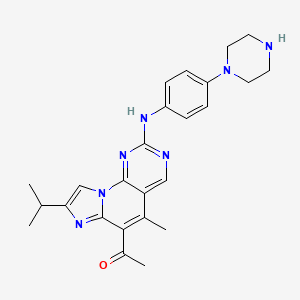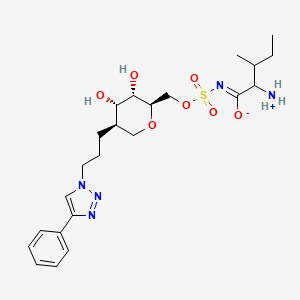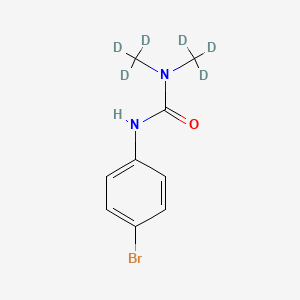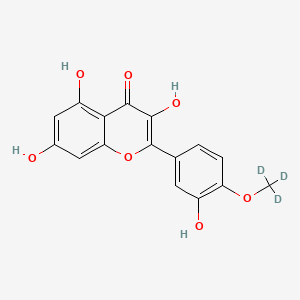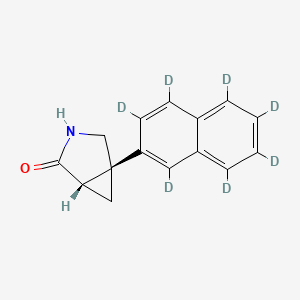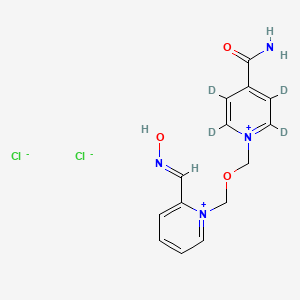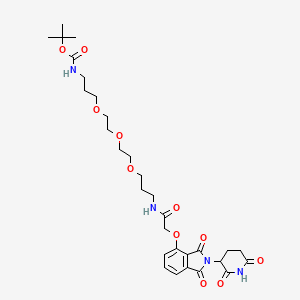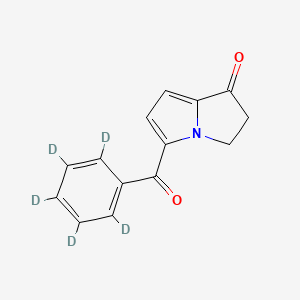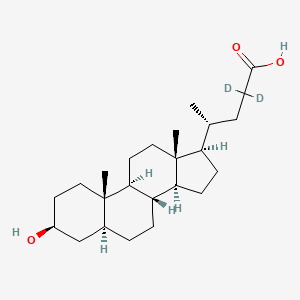
Isoallolithocholic acid-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoallolithocholic acid-d2 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into isoallolithocholic acid. The deuteration process involves replacing hydrogen atoms with deuterium, which can affect the pharmacokinetic and metabolic profiles of the compound .
Industrial Production Methods
The industrial production of this compound involves the use of advanced chemical synthesis techniques to ensure the incorporation of deuterium atoms at specific positions in the molecule. This process requires precise control of reaction conditions to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Isoallolithocholic acid-d2 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3β position can be oxidized to form ketones.
Reduction: The ketone group can be reduced back to the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
Isoallolithocholic acid-d2 has a wide range of scientific research applications, including:
Mechanism of Action
Isoallolithocholic acid-d2 exerts its effects by enhancing the differentiation of regulatory T cells (Tregs). This process involves the formation of a permissive chromatin structure in the promoter region of the transcription factor forkhead box P3 (Foxp3), which is essential for Treg cell differentiation . The nuclear hormone receptor NR4A1 is required for this differentiation process, suggesting a commensal-driven mechanism of immune tolerance .
Comparison with Similar Compounds
Similar Compounds
Lithocholic acid: Another bile acid metabolite with similar regulatory effects on T cells.
3-oxolithocholic acid: A precursor in the biosynthetic pathway of isoallolithocholic acid.
Uniqueness
Isoallolithocholic acid-d2 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracing in metabolic studies. Its specific role in enhancing Treg differentiation also sets it apart from other bile acid metabolites .
Properties
Molecular Formula |
C24H40O3 |
|---|---|
Molecular Weight |
378.6 g/mol |
IUPAC Name |
(4R)-2,2-dideuterio-4-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16+,17+,18+,19-,20+,21+,23+,24-/m1/s1/i9D2 |
InChI Key |
SMEROWZSTRWXGI-KYDVCKLOSA-N |
Isomeric SMILES |
[2H]C([2H])(C[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(=O)O |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


